Methyl 6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-(2,5-dimethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Methyl 6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-(2,5-dimethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that features a benzothiazole moiety, a dimethylphenyl group, and a tetrahydropyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-(2,5-dimethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 1,3-benzothiazole-2-thiol with an appropriate aldehyde to form a thioether intermediate. This intermediate is then reacted with a dimethylphenyl-substituted pyrimidine derivative under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-(2,5-dimethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzothiazole moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the tetrahydropyrimidine ring can be reduced to form alcohol derivatives.
Substitution: The benzothiazole and dimethylphenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.
Scientific Research Applications
Methyl 6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-(2,5-dimethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The tetrahydropyrimidine ring may also play a role in binding to biological targets, enhancing the compound’s overall efficacy.
Comparison with Similar Compounds
Similar Compounds
- (2R)-5-(1,3-benzothiazol-2-ylsulfanyl)-2-methyl-1,2-pentanediol
- (Benzothiazol-2-ylsulfanyl)-acetic acid methyl ester
- Methyl 5-{[(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino}-2-chlorobenzoate
Uniqueness
Methyl 6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-(2,5-dimethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its combination of a benzothiazole moiety, a dimethylphenyl group, and a tetrahydropyrimidine ring. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.
Properties
Molecular Formula |
C22H21N3O3S2 |
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Molecular Weight |
439.6 g/mol |
IUPAC Name |
methyl 6-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-(2,5-dimethylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C22H21N3O3S2/c1-12-8-9-13(2)14(10-12)19-18(20(26)28-3)16(23-21(27)25-19)11-29-22-24-15-6-4-5-7-17(15)30-22/h4-10,19H,11H2,1-3H3,(H2,23,25,27) |
InChI Key |
INOXEDVKZMHYCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2C(=C(NC(=O)N2)CSC3=NC4=CC=CC=C4S3)C(=O)OC |
Origin of Product |
United States |
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